molecular formula C14H16N4O2S2 B256063 N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide

N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide

货号 B256063
分子量: 336.4 g/mol
InChI 键: SOODTGJUNWYDDF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as TAK-659 and has been studied extensively for its ability to inhibit the activity of various kinases, including Bruton's tyrosine kinase (BTK).

作用机制

TAK-659 inhibits the activity of N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide by binding to the enzyme's ATP-binding site. This binding prevents the enzyme from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of B-cell receptor signaling. This inhibition has been shown to induce apoptosis in B-cell malignancies, as well as inhibit the production of pro-inflammatory cytokines in autoimmune disorders.
Biochemical and Physiological Effects:
In addition to its effects on B-cell receptor signaling, TAK-659 has been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of various other kinases, including FLT3 and JAK2. Additionally, TAK-659 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

实验室实验的优点和局限性

One of the main advantages of TAK-659 for lab experiments is its specificity for N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide. This specificity allows for the selective inhibition of B-cell receptor signaling without affecting other signaling pathways. Additionally, TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
However, there are also some limitations associated with the use of TAK-659 in lab experiments. For example, the compound has been shown to have some off-target effects, particularly at higher concentrations. Additionally, TAK-659 has not yet been extensively studied in preclinical models of autoimmune disorders, so its efficacy in these models is not yet fully understood.

未来方向

There are several potential future directions for research on TAK-659. One potential area of investigation is the development of combination therapies that include TAK-659 and other kinase inhibitors. Additionally, further research is needed to fully understand the potential therapeutic applications of TAK-659 in autoimmune disorders. Finally, there is a need for additional preclinical studies to further evaluate the safety and efficacy of TAK-659 in various disease models.

合成方法

The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 2-aminothiophenol with ethyl acetoacetate to form 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid. The resulting compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 3-aminopropanoic acid ethyl ester to form the final product, TAK-659.

科学研究应用

TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. The compound has been shown to inhibit the activity of N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide, which is a key mediator of B-cell receptor signaling. This inhibition has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

属性

产品名称

N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide

分子式

C14H16N4O2S2

分子量

336.4 g/mol

IUPAC 名称

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-4-carboxamide

InChI

InChI=1S/C14H16N4O2S2/c1-2-15-13(20)11-8-5-3-4-6-10(8)22-14(11)16-12(19)9-7-21-18-17-9/h7H,2-6H2,1H3,(H,15,20)(H,16,19)

InChI 键

SOODTGJUNWYDDF-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CSN=N3

规范 SMILES

CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CSN=N3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。